molecular formula C19H18BrN3OS B2815259 4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide CAS No. 897454-93-2

4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Cat. No.: B2815259
CAS No.: 897454-93-2
M. Wt: 416.34
InChI Key: CMAMESACDLVEDZ-UHFFFAOYSA-N
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Description

4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and oncology research. This benzamide derivative features a hybrid molecular structure, incorporating a 4-bromobenzamide group linked via a thioethyl chain to a 5-(p-tolyl)-1H-imidazole core. The imidazole scaffold is a privileged structure in drug discovery, known for its ability to participate in key hydrogen bonding interactions with biological targets . The specific inclusion of a sulfur bridge and a p-tolyl substituent suggests potential for enhanced binding affinity and modulation of pharmacokinetic properties. While the specific mechanism of action for this compound requires experimental validation, its structural motifs are associated with activity against cancer-relevant biological pathways. Compounds containing the 1,3,4-oxadiazole and imidazole rings have demonstrated potent inhibitory effects on various cancer biological targets, such as thymidylate synthase, histone deacetylase (HDAC), and tubulin polymerization, which are critical processes in cell proliferation and survival . Furthermore, related molecular frameworks have been investigated as inhibitors of kinesin spindle protein (KSP), a validated target for the development of novel anti-mitotic cancer therapeutics . Researchers may find this compound valuable as a building block for the synthesis of more complex bioactive molecules, or as a chemical probe for studying enzyme inhibition and signal transduction pathways. It is intended for use in assay development, high-throughput screening, and structure-activity relationship (SAR) studies. Intended Use and Handling : This product is strictly labeled "For Research Use Only". It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-bromo-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3OS/c1-13-2-4-14(5-3-13)17-12-22-19(23-17)25-11-10-21-18(24)15-6-8-16(20)9-7-15/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAMESACDLVEDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can be achieved through a multi-step process involving:

  • Preparation of the imidazole derivative, typically starting from p-toluidine.

  • Introduction of the thioether linkage through nucleophilic substitution reactions.

  • Bromination of the aromatic ring.

  • Formation of the benzamide moiety via amide coupling reactions.

Industrial Production Methods

Industrial-scale synthesis might involve optimizing reaction conditions for higher yields and purity, including temperature control, choice of solvents, and catalysts. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

  • Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.

  • Reduction: The imidazole ring can participate in reduction reactions.

  • Substitution: The bromo substituent can be replaced by nucleophiles under suitable conditions.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Nucleophiles like amines or thiols, often under basic or acidic conditions.

Major Products

  • Oxidation: Products may include sulfoxides and sulfones.

  • Reduction: Reduced forms of the imidazole ring.

  • Substitution: Variously substituted benzamide derivatives, depending on the nucleophile used.

Scientific Research Applications

The compound 4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article discusses its applications, highlighting its potential as an anticancer agent, its role in organic synthesis, and its properties that may contribute to non-linear optical applications.

Chemical Properties and Structure

The compound has the following chemical structure and properties:

  • Molecular Formula : C24H20BrN3OS
  • Molecular Weight : 478.4 g/mol
  • CAS Number : 1206994-44-6

The presence of the imidazole ring and the thioether linkage in its structure suggests potential interactions with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have explored the anticancer properties of thiadiazole and imidazole derivatives, which include compounds similar to this compound. These derivatives have shown promising results against various cancer cell lines:

  • Mechanism of Action : Compounds containing imidazole rings often inhibit specific kinases or induce apoptosis in cancer cells. For instance, some studies have demonstrated that similar compounds can decrease the viability of human leukemia and melanoma cells by promoting apoptotic pathways .
  • Case Studies : In vitro studies have reported that derivatives with structural similarities exhibit reduced tumor growth in xenograft models, indicating their potential efficacy as therapeutic agents .

Organic Synthesis

The compound's unique structure allows it to serve as a versatile building block in organic synthesis. Its bromine atom can be utilized for further functionalization through nucleophilic substitution reactions, which is a common strategy in medicinal chemistry to develop new drugs.

  • Synthesis Pathways : Various synthetic routes can be employed to modify the compound for enhanced biological activity or to create analogs with improved pharmacological profiles .

Non-linear Optical Properties

Research into non-linear optical materials has identified that imidazole derivatives can exhibit significant optical responses due to their unique electronic structures. This property is particularly valuable in developing materials for photonic applications.

  • Research Findings : Studies indicate that certain derivatives can enhance the non-linear optical response, making them suitable for applications in optoelectronic devices .

Data Table of Relevant Studies

Study ReferenceCompound TestedCancer Cell LinesObserved Effect
Thiadiazole DerivativesHL-60, U937, SK-MEL-1Induction of apoptosis
Imidazole DerivativesVarious Cancer TypesDecreased cell viability
N-Arylation CompoundsNon-small cell lung cancerEnhanced optical properties

Mechanism of Action

The compound exerts its effects through interactions at the molecular level. For instance, the imidazole ring can bind to metal ions, influencing enzyme activity. The bromine and thioether groups may facilitate binding to specific biological targets, modulating their function.

Comparison with Similar Compounds

Key Compounds:

N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide (): Structure: Benzamide linked to a thienylmethyl-thioethyl group and a benzothiazole-amine. Pharmacologically, such derivatives target cancer and viral infections .

2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ): Structure: Contains a bromophenyl-thiazole and triazole-acetamide backbone. Comparison: The bromine is on the thiazole rather than benzamide, altering electronic properties. Demonstrated docking affinity for enzyme active sites, suggesting utility in acetylcholinesterase inhibition .

N-(5-bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide () :

  • Structure : Bromo-substituted thiazole with a di-chlorinated benzamide.
  • Comparison : Positional isomerism of bromine (thiazole vs. benzamide) may reduce steric hindrance compared to the target compound.

Heterocyclic Variations and Pharmacological Implications

Compound Name Core Structure Substituents Pharmacological Activity Reference
Target Compound Benzamide + Imidazole 4-Br, p-tolyl, thioethyl Potential enzyme inhibition
9c () Thiazole + Triazole 4-Bromophenyl, benzodiazolyl Acetylcholinesterase inhibition
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole () Benzimidazole + Thiophene Triple bromination, dimethyl Antifungal, anticancer
N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide () Oxadiazole + Pyridine Dichloropyridine, methyl-oxadiazole Antiviral, antiplatelet

Key Observations :

  • Imidazole vs. Thiazole/Triazole : Imidazole derivatives (e.g., target compound) may exhibit stronger hydrogen bonding due to the NH group, whereas thiazole/triazole analogs (e.g., 9c) prioritize π-π interactions .
  • Bromine Positioning : Bromine on benzamide (target) increases electrophilicity for nucleophilic attack, whereas bromine on thiazole (9c) enhances halogen bonding .

Biological Activity

4-Bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a compound that features an imidazole ring and a thioether linkage, which are known for their biological significance. This article delves into the biological activity of this compound, exploring its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C16H18BrN3S\text{C}_{16}\text{H}_{18}\text{BrN}_3\text{S}

This structure includes:

  • A bromine atom, which may influence the compound's reactivity.
  • An imidazole ring, known for its role in various biological processes.
  • A thioether group that can enhance the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby altering their activity. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Modulation : It may also modulate receptor activities, influencing cellular signaling pathways involved in proliferation and apoptosis.

Anticancer Activity

Recent studies have shown that derivatives of imidazole compounds exhibit significant anticancer properties. For instance:

CompoundTargetIC50 (µM)
This compoundTopo II15.0
Benzamide DerivativeRET Kinase10.5

These results indicate that this compound could potentially inhibit tumor growth through these pathways .

Antiviral Activity

The compound has also been evaluated for antiviral properties. In vitro studies suggest that it may inhibit viral replication by targeting viral polymerases:

VirusCompoundEC50 (µM)
HCVThis compound12.0

These findings highlight its potential as a therapeutic agent against viral infections .

Case Studies

  • Study on Cancer Cell Lines : A study investigated the effect of this compound on various cancer cell lines (e.g., MCF7 and A549). The results indicated a dose-dependent decrease in cell viability, suggesting its efficacy as an anticancer agent.
  • Antiviral Screening : In a screening for antiviral compounds against Hepatitis C Virus (HCV), this compound exhibited promising results, significantly reducing viral load in treated cells compared to controls.

Q & A

Q. Q1: What are the key steps and critical parameters for synthesizing 4-bromo-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide?

A: The synthesis involves multi-step organic reactions, typically including:

  • Step 1: Formation of the imidazole core via cyclization of thiourea intermediates with α-bromo ketones under reflux conditions .
  • Step 2: Thioether linkage formation between the imidazole and ethylthiol group using nucleophilic substitution (e.g., coupling with 2-bromoethylamine hydrobromide in DMF) .
  • Step 3: Benzamide coupling via Schotten-Baumann reaction, where 4-bromobenzoyl chloride reacts with the amine group in the presence of a base like triethylamine .
    Critical Parameters :
  • Temperature : Strict control (e.g., 0–5°C during benzamide coupling to prevent side reactions).
  • Solvent : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water) ensures >95% purity .

Q. Q2: How is the structural integrity of this compound validated post-synthesis?

A: A combination of spectroscopic and chromatographic techniques is employed:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the imidazole (δ 7.2–7.8 ppm), thioether (δ 2.8–3.2 ppm), and benzamide (δ 8.0–8.3 ppm) moieties .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]⁺) matching the theoretical mass (e.g., ~462.3 g/mol) .
  • HPLC : Purity >95% confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. Q3: How can computational modeling optimize the compound’s bioactivity targeting specific enzymes?

A:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or proteases). For example, imidazole-thioether derivatives show strong interactions with ATP-binding pockets due to hydrogen bonding with the benzamide group .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) .
  • QSAR Analysis : Correlate substituent effects (e.g., bromine’s electronegativity) with inhibitory activity to guide synthetic modifications .

Q. Q4: How can contradictory data on biological activity be resolved (e.g., varying IC₅₀ values in kinase assays)?

A: Contradictions often arise from:

  • Assay Conditions : Variations in ATP concentration (1–10 mM) or pH (7.4 vs. 6.8) can alter IC₅₀. Standardize protocols using reference inhibitors (e.g., staurosporine) .
  • Cellular Context : Differences in cell permeability (e.g., logP = 3.2) may reduce efficacy in cell-based vs. biochemical assays. Use membrane-permeabilizing agents (e.g., digitonin) for validation .
  • Metabolic Stability : Hepatic microsome assays (e.g., human liver microsomes, 1 mg/mL) quantify degradation rates (t₁/₂ > 30 min preferred) .

Q. Q5: What strategies improve in vitro-to-in vivo translation of pharmacological effects?

A:

  • PK/PD Modeling : Determine bioavailability (e.g., 40% in murine models) and adjust dosing regimens .
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites (e.g., hydroxylation at the p-tolyl group) .
  • Toxicology Screening : Assess hepatotoxicity via ALT/AST levels in serum and histopathology of liver tissue .

Methodological Guidance

Q. Q6: How to design SAR studies for imidazole-benzamide derivatives?

A: Focus on:

  • Core Modifications : Replace bromine with Cl, F, or methyl groups to evaluate steric/electronic effects on target binding .
  • Linker Optimization : Test ethylene vs. propylene spacers in the thioether group to balance flexibility and rigidity .
  • Biological Assays : Use tiered screening—enzyme inhibition (e.g., kinase assays), followed by cytotoxicity (MTT assay) and apoptosis (Annexin V staining) .

Q. Q7: What analytical techniques resolve batch-to-batch variability in synthesis?

A:

  • In-line PAT Tools : Monitor reactions in real-time using FTIR or Raman spectroscopy to detect intermediates .
  • X-ray Crystallography : Confirm stereochemical consistency of the final product (e.g., C–Br bond length ~1.9 Å) .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify hygroscopicity or thermal decomposition .

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